molecular formula C15H16FN B12089568 1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine

1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B12089568
M. Wt: 229.29 g/mol
InChI Key: FCTPHBRQOOENEK-UHFFFAOYSA-N
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Description

1-(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound characterized by the presence of a biphenyl structure with a fluoro and methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)ethanamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of Substituents: The fluoro and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Amination: The ethanamine group is introduced through a reductive amination reaction, where the corresponding ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
  • 1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Uniqueness

1-(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its specific substitution pattern on the biphenyl core, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methyl groups can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)phenyl]ethanamine

InChI

InChI=1S/C15H16FN/c1-10-9-14(7-8-15(10)16)13-5-3-12(4-6-13)11(2)17/h3-9,11H,17H2,1-2H3

InChI Key

FCTPHBRQOOENEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(C)N)F

Origin of Product

United States

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